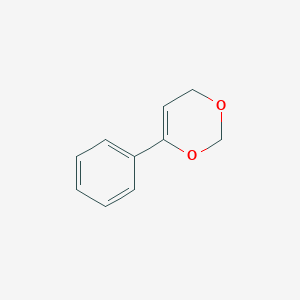

6-Phenyl-4H-1,3-dioxine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-4H-1,3-dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFNSIJENXMCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview of 4h 1,3 Dioxine Ring Systems in Organic Chemistry

The 4H-1,3-dioxine ring is a six-membered heterocyclic system containing two oxygen atoms at positions 1 and 3. According to IUPAC nomenclature, these rings are classified as mancude-ring systems, which formally possess the maximum number of non-cumulative double bonds. qmul.ac.ukiupac.org This structural characteristic bestows upon them a degree of reactivity that makes them valuable intermediates in organic synthesis.

The 4H-1,3-dioxine system, with the chemical formula C4H6O2, is a foundational structure from which a vast number of derivatives can be conceptualized. nih.gov These compounds are often utilized as synthetic equivalents for other reactive species. For instance, certain 1,3-dioxin-4-ones are known to generate highly reactive acylketenes upon thermal decomposition, which can then participate in a variety of cycloaddition and addition reactions. acs.orgrsc.org This ability to act as a stable precursor to a transient species is a cornerstone of their utility in synthetic organic chemistry.

The reactivity of the 4H-1,3-dioxine ring is influenced by the substituents attached to it. These substituents can affect the electronic distribution within the ring and influence its stability and reaction pathways. The presence of electron-withdrawing or electron-donating groups can fine-tune the reactivity of the dioxine system, allowing for a wide range of chemical transformations.

The Unique Positioning and Academic Importance of Phenyl Substituted 4h 1,3 Dioxines

The introduction of a phenyl group onto the 4H-1,3-dioxine scaffold, as in 6-Phenyl-4H-1,3-dioxine, introduces a new dimension to its chemical behavior. The phenyl group, with its aromaticity and electronic properties, can engage in electronic interactions with the dioxine ring, thereby influencing its reactivity and stability.

The academic importance of phenyl-substituted 4H-1,3-dioxines lies in their potential as building blocks for more complex molecular architectures. The phenyl ring can serve as a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. Moreover, the steric bulk of the phenyl group can direct the stereochemical outcome of reactions involving the dioxine ring, a crucial aspect in the synthesis of chiral molecules.

Research has shown that phenyl-substituted heterocyclic compounds can exhibit interesting photophysical properties. acs.org While specific studies on the luminescence of this compound are not widely reported, the broader class of tetraphenyl-1,4-dioxins has been investigated for phenomena such as aggregation-caused quenching of fluorescence. acs.org These studies highlight the potential for phenyl-substituted dioxines to be explored in the context of materials science.

Historical Context and Evolution of Research on 6 Phenyl 4h 1,3 Dioxine and Analogues

Direct Construction of the this compound Ring

The direct assembly of the this compound core is a primary focus in synthetic chemistry, with several innovative strategies being developed to achieve this goal efficiently and with high selectivity. These methods often employ advanced catalytic systems and reaction designs to control the formation of the heterocyclic ring.

Catalytic Approaches to the Dioxine Core (e.g., Gold-mediated Cyclizations)

Gold catalysts have emerged as powerful tools for the synthesis of various heterocyclic compounds, including 1,3-dioxines. researchgate.nettandfonline.com Gold(I)-catalyzed cyclization reactions, in particular, offer a mild and efficient pathway to these structures. researchgate.netnih.gov For instance, the reaction of acetylketene, generated in situ from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes in the presence of a gold(I) catalyst like IPrAuCl can produce 2-methyl-pyran-4-one derivatives in high yields. researchgate.net This type of transformation highlights the ability of gold catalysts to activate alkynes towards nucleophilic attack, leading to the formation of the desired heterocyclic ring. researchgate.net

Mechanistically, these reactions are thought to proceed through the coordination of the gold catalyst to the alkyne, forming a π-alkyne-gold(I) complex. nih.gov This activation facilitates the subsequent nucleophilic attack, leading to cyclization. nih.govchinesechemsoc.org The choice of solvent and temperature can significantly influence the reaction's efficiency and yield. chinesechemsoc.org For example, in some gold-catalyzed cyclizations, solvents like toluene (B28343) and CH2Cl2 at lower temperatures have been shown to provide higher yields. chinesechemsoc.org

Multicomponent Reaction Strategies for Phenyl-Substituted Dioxines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgtcichemicals.com These reactions are atom-economical and can generate a diverse range of products from readily available starting materials. tcichemicals.com The Biginelli reaction, a classic MCR, has been adapted for the synthesis of dihydropyrimidinone derivatives, which can be seen as related structures to dioxins. tcichemicals.comresearchgate.net

In the context of 1,3-dioxin-4-ones, one-step reactions involving dibenzoylmethane (B1670423) or benzoylacetone, oxalyl chloride, and various aldehydes can lead to the formation of 2,5,6-trisubstituted-1,3-dioxin-4-one derivatives. tubitak.gov.tr These reactions proceed through the in situ generation of α-oxoketenes, which then undergo a [4+2] cycloaddition with the aldehyde to form the 1,3-dioxin-4-one ring. tubitak.gov.tr The use of different aldehydes allows for the introduction of various substituents at the 2-position of the dioxin ring. tubitak.gov.tr

| Reactants | Product | Yield (%) | Reference |

| Dibenzoylmethane, Oxalylchloride, 3,4-Dimethoxybenzaldehyde | 5-Benzoyl-2-(3,4-dimethoxy-phenyl)-6-phenyl- researchgate.netnih.govdioxin-4-one | 56 | tubitak.gov.tr |

| Dibenzoylmethane, Oxalylchloride, Terephthaldialdehyde | 1,4-Bis-(5-benzoyl-6-phenyl-4-oxo-4H- researchgate.netnih.govdioxin-2-yl)-benzene | 35 | tubitak.gov.tr |

| Benzoylacetone, Oxalylchloride, Aldehydes | 5-Benzoyl-6-methyl-2-phenyl- researchgate.netnih.govdioxin-4-one derivatives | Not specified | tubitak.gov.tr |

Chemo- and Regioselective Annulation Pathways

The chemo- and regioselective construction of the 4H-1,3-dioxine ring is a significant challenge in organic synthesis. One approach involves the reaction of salicylic (B10762653) acids with acetylenic esters, mediated by copper(I) iodide and sodium bicarbonate. scispace.comnih.govrsc.org This method allows for the direct synthesis of 4H-benzo[d] researchgate.netnih.govdioxin-4-one derivatives. scispace.comnih.govrsc.org The reaction is believed to proceed through the initial deprotonation of the salicylic acid, followed by the addition of the carboxylate to the copper-coordinated alkyne and subsequent intramolecular cyclization. scispace.com

Another strategy involves the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-dihydrofuran-2,3-dione with aldehydes, which proceeds via an acylketene intermediate to yield 5-ethoxycarbonyl-6-phenyl-1,3-dioxin-4-ones. yyu.edu.tr This reaction demonstrates the controlled formation of the dioxinone ring through a cycloaddition pathway. yyu.edu.tr

Synthesis via Functional Group Transformations on Existing 4H-1,3-Dioxine Scaffolds

An alternative and powerful approach to synthesizing substituted 6-phenyl-4H-1,3-dioxines involves the modification of a pre-formed 4H-1,3-dioxine ring. This strategy allows for the late-stage introduction of the phenyl group and other substituents, providing access to a wide array of derivatives.

Introduction of Phenyl Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. eie.gr The Suzuki-Miyaura cross-coupling reaction, in particular, has been utilized for the synthesis of aryl-substituted heterocycles. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of phenyl-substituted dioxines, a pre-existing halogenated 4H-1,3-dioxine can be coupled with phenylboronic acid. For example, 5-halo-2,2,6-trimethyl-4H-1,3-dioxin-4-ones have been used as substrates in Suzuki-Miyaura reactions to introduce aryl substituents. researchgate.net This approach offers a versatile method for accessing a variety of phenyl-substituted dioxine derivatives.

| Dioxine Substrate | Coupling Partner | Product | Reference |

| 5-Bromo-2,2,6-trimethyl-4H-1,3-dioxin-4-one | Arylboronic acid | 5-Aryl-2,2,6-trimethyl-4H-1,3-dioxin-4-one | researchgate.net |

| 5-Iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one | Arylboronic acid | 5-Aryl-2,2,6-trimethyl-4H-1,3-dioxin-4-one | researchgate.net |

Stereochemical Control and Diastereoselective Routes in this compound Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is a critical aspect of their application in various fields, including asymmetric synthesis. Achieving stereochemical control, particularly diastereoselectivity, often involves the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches where existing stereocenters in the starting materials direct the formation of new ones.

A key strategy for inducing diastereoselectivity in the synthesis of 1,3-dioxane (B1201747) rings is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, optically pure glycerol (B35011) and threitol derivatives have been employed as chiral auxiliary groups for ester formation, leading to diastereomeric mixtures of dihydropyridines which can then be separated. nih.gov The use of a chiral, protected glycerol moiety, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, in the esterification of a 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivative allowed for the selective crystallization of a pure diastereomer. nih.gov

Another powerful approach involves the use of chiral catalysts. Chiral phosphoric acid catalysts have been shown to be effective in the enantioselective hemiacetalization/intramolecular oxy-Michael addition cascade for the synthesis of syn-1,3-diol frameworks, which are precursors to 1,3-dioxanes. researchgate.net This method allows for the kinetic resolution of chiral secondary alcohols, providing access to both enantiomers of the protected 1,3-diols with high optical purity. researchgate.net

The inherent stereochemistry of the starting materials can also be exploited to control the stereochemical outcome. For example, the dihydroxylation of 3,6-disubstituted 1,2-dioxines has been shown to proceed with excellent diastereoselectivity, furnishing novel peroxy diols that can be further transformed. adelaide.edu.auadelaide.edu.au Similarly, the reduction of cyclobutylidene Meldrum's acid derivatives with sodium borohydride (B1222165) can proceed with high cis-selectivity. acs.org

Pericyclic reactions, such as Diels-Alder and photo[2+2]cycloadditions, of 2-monosubstituted 1,3-dioxin-4-ones have demonstrated notable diastereofacial selectivity. rsc.org The conformation of the dioxinone ring influences the approach of the dienophile or reacting partner, leading to a preference for addition to one face of the molecule over the other. rsc.org

The following table summarizes selected diastereoselective reactions leading to substituted 1,3-dioxane systems, highlighting the reagents, conditions, and observed selectivity.

| Reaction Type | Chiral Influence | Key Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Esterification/Crystallization | Chiral Auxiliary | (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol | Pure diastereomer isolated | nih.gov |

| Hemiacetalization/Oxy-Michael Addition | Chiral Catalyst | Chiral Phosphoric Acid | High optical purities | researchgate.net |

| Dihydroxylation | Substrate Control | Osmium tetroxide | Excellent diastereoselectivity | adelaide.edu.auadelaide.edu.au |

| Diels-Alder Reaction | Chiral Auxiliary | Diethylaluminum chloride | 91:9 d.r. | sfu.ca |

| Grignard Addition to Nitrone | Substrate Control | Phenylmagnesium bromide | 10:1 d.r. | rsc.org |

| [3+2] Cycloaddition | In situ generated chiral dipole | Isatin, L-proline | Excellent regio- and stereoselectivity | nih.gov |

| 1,6-Conjugate Allylation | Chiral Ligand | Copper(I)-NHC complex | High diastereo- and enantioselectivity | researchgate.net |

This table is for illustrative purposes and the presented selectivities are specific to the reported substrates and conditions.

Furthermore, the stereochemical outcome of reactions involving 1,3-dioxin-4-ones can be highly dependent on the reaction conditions and the nature of the substituents. For example, the addition of organometallic reagents to chiral nitrones derived from l-phenylalanine (B559525) can lead to the formation of trans-isomers as the major product with good diastereoselectivity. rsc.org The development of one-pot multicomponent reactions, such as the [3+2] cycloaddition between azomethine ylides and α,β-unsaturated carbonyl compounds, has also proven to be a highly stereoselective method for the synthesis of complex spirooxindole derivatives containing a dioxin moiety. nih.gov

Thermal and Catalytic Reactivity Pathways

The thermal and catalytic reactivity of this compound systems is largely dominated by the generation and subsequent reactions of highly reactive acylketene intermediates. These pathways provide access to a diverse array of molecular architectures.

Generation and Trapping of Acylketene Intermediates from 4H-1,3-Dioxin-4-ones

The thermolysis of 4H-1,3-dioxin-4-ones is a well-established and convenient method for generating acylketene intermediates. nih.govacs.org This process involves a retro-hetero-Diels-Alder reaction, leading to the extrusion of a ketone or aldehyde and the formation of the corresponding acylketene. The stability of these intermediates is often low, with half-lives that can be less than a microsecond in aqueous environments. acs.orgucl.ac.uk

The generated acylketenes are highly electrophilic and readily react with a variety of nucleophiles and dienophiles. mdpi.com For instance, they can be trapped by alcohols to yield β-ketoesters or by ketones to form new 1,3-dioxin-4-ones. nih.gov The trapping efficiency is dependent on the nucleophilicity of the trapping agent, with alcohols generally reacting much faster than ketones. nih.gov This reversible nature of acylketene generation from dioxinones allows for ketone exchange processes, where the acetone byproduct of the initial decomposition can be replaced by other ketones present in the reaction mixture. ucl.ac.ukresearchgate.net

Continuous flow processing has emerged as a powerful technique for studying and utilizing the chemistry of these reactive intermediates. ucl.ac.ukresearchgate.net The ability to precisely control temperature and residence time in a flow reactor allows for the efficient generation of acylketenes and their subsequent trapping, minimizing the formation of dimeric byproducts like dehydroacetic acid. ucl.ac.uk

Metal-Activated Acylketene Formation

In addition to thermal methods, acylketenes can be generated from precursors under milder conditions using metal activators. Silver(I) salts, for example, have been shown to activate β-ketothioesters, such as phenyl thioacetoacetate, to produce 1,3-dioxin-4-ones in the presence of ketones. nih.govacs.org Mechanistic studies suggest that these reactions proceed through the formation of an acylketene intermediate. nih.gov This approach offers a convenient alternative to high-temperature thermolysis for generating these reactive species. nih.govacs.org

The use of thiophilic metals to activate β-ketothioester moieties is also relevant in macrolactonization reactions, though the intermediacy of acylketenes in these specific cases has been a subject of investigation. nih.gov

Investigation of Formal Cycloaddition Mechanisms (e.g., [4π+2π])

Acylketenes generated from 4H-1,3-dioxin-4-ones can participate in formal cycloaddition reactions, most notably [4π+2π] cycloadditions. In these reactions, the acylketene acts as the 4π component (an oxa-diene), reacting with a 2π component (a dienophile). mdpi.com For example, acyl(imidoyl)ketenes, generated from the thermolysis of (quinoxalin-2-yl)furan-2,3-diones, react regioselectively with carbonyl compounds (aldehydes and ketones) to form 5-(quinoxalin-2-yl)-4H-1,3-dioxin-4-ones. mdpi.com

The regioselectivity of these cycloadditions can be influenced by the substituents on the acylketene. mdpi.com In some cases, competition between different cycloaddition pathways can lead to a mixture of products. mdpi.com The investigation of these cycloaddition reactions provides valuable insights into the electronic nature and reactivity of acylketene intermediates.

Furthermore, gold-catalyzed [4+2]-cycloadditions of tert-butyl propiolates with carbonyl compounds have been developed as a "non-acyl ketene" route to synthesize 4H-1,3-dioxine derivatives, highlighting an alternative mechanistic pathway to these important heterocyclic systems. rsc.org

Nucleophilic and Electrophilic Transformations of the Dioxine Ring

The 4H-1,3-dioxine ring system can also undergo transformations involving nucleophilic and electrophilic species, expanding its synthetic utility beyond the generation of acylketenes.

Metalation and Alkylation Reactions (e.g., as β-Acyl Vinyl Anion Equivalents)

The 4H-1,3-dioxine ring can be deprotonated at the C-4 position using a strong base, such as n-butyllithium, to generate a carbanion. acs.org This metalated species can then be alkylated with various electrophiles. acs.org This reactivity allows the 4H-1,3-dioxine to function as a β-acyl vinyl anion equivalent, providing a synthetic route to functionalized vinyl ketones after a subsequent retrocycloaddition reaction. acs.orgnih.gov

For example, 6-bromomethyl-4H-1,3-dioxin has been utilized as a versatile bromomethyl vinyl ketone equivalent. nih.gov Alkylation of enolates with this reagent, followed by thermal retrocycloaddition, generates enones that can undergo further reactions. nih.gov Regioselective metalation at the 2-position of a phenolic precursor followed by alkylation with geranyl bromide has also been employed in the synthesis of natural products. arkat-usa.org

Conjugate Addition Chemistry on Unsaturated Dioxine Systems

Unsaturated 4H-1,3-dioxin-4-one systems, specifically those with an alkenyl substituent at the 6-position, can undergo conjugate addition reactions. researchgate.net These α,β,γ,δ-diunsaturated systems can react with nucleophiles in a 1,6-conjugate addition manner. researchgate.net For instance, the copper(I)-catalyzed asymmetric 1,6-conjugate allylation of 2,2-dimethyl-6-alkenyl-4H-1,3-dioxin-4-one has been reported. researchgate.net

This reactivity provides a powerful tool for the stereoselective construction of new carbon-carbon bonds at a remote position from the carbonyl group. The resulting products can then be further transformed, for example, by retrocycloaddition to unmask the β-keto functionality.

Ring Transformation and Rearrangement Studies

The principal ring transformation that characterizes the this compound system is a thermally induced retro-cycloaddition reaction. This process follows a retro-Diels-Alder pathway, leading to the cleavage of the heterocyclic ring into two smaller, stable molecules.

Under thermal conditions, typically at temperatures between 115–130 °C, this compound undergoes a concerted, pericyclic [4+2] cycloelimination. mdpi.com This reaction breaks the C-O and C-C bonds of the dioxine ring, resulting in the formation of phenyl vinyl ketone (an α,β-unsaturated enone) and formaldehyde. This transformation makes this compound a useful and stable synthetic equivalent of phenyl vinyl ketone, which can be generated in situ for subsequent reactions.

The synthetic utility of this ring transformation is demonstrated by trapping the resulting enone intermediate. For analogous 6-substituted-4H-1,3-dioxin systems, the generated enones readily participate in further reactions such as intramolecular Michael additions, which have been employed to construct complex carbocyclic and heterocyclic frameworks. nih.govorgsyn.org For instance, the thermolysis of a 6-substituted dioxin followed by an intramolecular conjugate addition has been a key step in the synthesis of piperidin-4-one and benzazocine derivatives. nih.gov

While the retro-Diels-Alder reaction is the dominant and most studied transformation, other rearrangements of the this compound ring itself are not commonly reported in the literature. The reactivity profile is overwhelmingly characterized by this ring-cleavage pathway.

Kinetic and Thermodynamic Aspects of Dioxine Reactivity

The retro-Diels-Alder reaction of this compound is governed by well-defined kinetic and thermodynamic principles characteristic of pericyclic reactions.

Thermodynamic Considerations

Kinetic Profile

Kinetically, the retro-Diels-Alder reaction is a unimolecular, concerted process that proceeds through a single, high-energy transition state. As a pericyclic reaction, it does not involve ionic or radical intermediates. Significant thermal energy is required to overcome the activation barrier, which is why the reaction is typically carried out at elevated temperatures. mdpi.com

Specific kinetic parameters for the thermolysis of this compound are not widely documented, but analysis of related systems provides insight into the expected values. The rate of the reaction is influenced by the substitution pattern on the dioxine ring, as this affects the stability of both the ground state and the transition state. The presence of the phenyl group at the 6-position is expected to stabilize the forming double bond in the phenyl vinyl ketone product, which can influence the activation energy of the process.

Studies on related Diels-Alder adducts have utilized methods like Differential Scanning Calorimetry (DSC) to determine the temperatures at which the retro-reaction occurs, providing a practical measure of the compound's thermal stability. nih.gov For a representative Diels-Alder adduct, the retro-reaction was observed to begin at temperatures around 100-120 °C. nih.gov

Below is a table showing representative activation parameters for retro-Diels-Alder reactions of various cyclic systems to illustrate the typical energetic requirements.

| Reactant | Products | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Dicyclopentadiene (endo) | 2 Cyclopentadiene | ~150 | ~150 | masterorganicchemistry.com |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Acetylketene + Acetone | 82-107 | 121 | researchgate.net |

| Furan-Maleic Anhydride Adduct (exo) | Furan + Maleic Anhydride | ~40 | Not specified | masterorganicchemistry.com |

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of 6 Phenyl 4h 1,3 Dioxine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Phenyl-4H-1,3-dioxine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for the precise determination of the molecular framework.

In the ¹H NMR spectrum of 2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-one, specific signals corresponding to the different protons in the molecule can be observed. rsc.org Similarly, detailed ¹H NMR data has been reported for various substituted 6-phenyl-1,3-dioxane derivatives, enabling the characterization of their complex structures. For instance, the ¹H NMR spectrum of 5-(1-Phenyl-3-phenylprop-2-ynyl)-2,2-pentylidene-1,3-dioxane-4,6-dione shows distinct multiplets and doublets that correspond to the protons in the pentylidene and phenyl groups, as well as the unique protons on the dioxane ring. ccspublishing.org.cn

Furthermore, NMR is a powerful technique for conformational analysis. Studies on 2-aryl-1,3-dioxane derivatives have shown that these molecules exist in anancomeric structures, where the conformational equilibrium is shifted towards the form with the bulky aromatic group in an equatorial position to minimize steric hindrance. researchgate.net Low-temperature NMR experiments have confirmed the free rotation of the equatorial aromatic substituent, even at temperatures as low as -90°C. researchgate.net In the case of 2-methyl-2-aryl-1,3-dioxanes, NMR studies have revealed that the conformational equilibrium favors the conformer with the aryl group in the axial position. researchgate.net The specific orientation of the axial aryl group, known as the orthogonal rotamer, has been confirmed by both NMR and X-ray crystallography. researchgate.net

The use of lanthanide shift reagents, such as Eu(fod)₃, can further aid in resolving complex NMR spectra and assigning absolute configurations. nih.gov In the study of diastereomeric 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives containing a 2,2-dimethyl-1,3-dioxolane (B146691) moiety, the addition of Eu(fod)₃ induced downfield shifts in the ¹H NMR signals, allowing for the differentiation of the diastereomers and the assignment of their absolute configurations. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) | Solvent | Reference |

| 2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-one | Data not fully available in search results | --- | rsc.org |

| 5-(1-Phenyl-3-phenylprop-2-ynyl)-2,2-pentylidene-1,3-dioxane-4,6-dione | 7.62 (d, J=7.6 Hz, 2H), 7.45-7.50 (m, 2H), 7.27-7.38 (m, 6H), 5.15 (d, J=2.8 Hz, 1H), 4.01 (d, J=2.8 Hz, 1H), 1.92 (t, J=5.6, 4.9 Hz, 2H), 1.80 (t, J=5.6, 6.4 Hz, 2H), 1.64-1.71 (m, 4H), 1.42-1.48 (m, 2H) | CDCl₃ | ccspublishing.org.cn |

| (4S,2′R)-3-(2′,2′-Dimethyl-1′,3′-dioxolan-4′-ylmethyl) 5-ethyl 4-(S)-2-methyl-6-phenyl-4-phenylethynyl-1,4-dihydropyridine-3,5-dicarboxylate | 7.25–7.43 (m, 10 H), 5.88 (s, br, 1 H), 5.10 (s, 1 H), 4.40 (m, 1 H), 4.25 (d, J = 4.9 Hz, 2H), 4.10 (m, 1 H), 4.00 (q, J = 6.9 Hz, 2 H), 3.85 (m, 1), 2.37 (s, 3 H), 1.44 (s, 3 H), 1.35 (s, 3 H), 0.94 (t, J = 6.9 Hz, 3 H) | Not specified | nih.gov |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Key ¹³C NMR Signals (δ, ppm) | Solvent | Reference |

| 2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-one | Data not fully available in search results | --- | rsc.org |

| 5-(1-Phenyl-3-phenylprop-2-ynyl)-2,2-pentylidene-1,3-dioxane-4,6-dione | 163.97, 163.22, 137.30, 131.90, 128.72, 128.53, 128.36, 128.24, 127.80, 122.81, 106.11, 86.34, 85.54, 53.25, 37.18, 36.96, 36.88, 23.99, 22.45, 21.79 | CDCl₃ | ccspublishing.org.cn |

| 6-Ethynyl-2-methyl-2-phenyl-4H-1,3-dioxin-4-one | 160.1, 149.2, 139.3, 129.3, 128.7 (2C), 125.2 (2C), 108.0, 104.7, 85.3, 75.3, 29.5 | CDCl₃ | acs.org |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Reactive Intermediate Detection

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound and its analogues. These techniques probe the vibrational modes of a molecule, providing characteristic frequencies that are highly sensitive to the molecular structure and bonding.

IR spectroscopy is particularly useful for identifying key functional groups. For instance, the C=O stretching vibration in 1,3-dioxin-4-one derivatives typically appears in the region of 1710-1749 cm⁻¹. acs.orgwmich.edu The stretching frequencies of C≡C bonds in alkyne-substituted derivatives can also be readily identified. ccspublishing.org.cn Furthermore, IR spectroscopy can be used to monitor the progress of reactions involving this compound, such as its thermal decomposition to generate reactive acylketene intermediates. acs.orgtubitak.gov.tr

Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. americanpharmaceuticalreview.comacs.orgjkps.or.kr This is particularly true for symmetric vibrations and vibrations of non-polar bonds. For example, the C=C stretching vibrations in aromatic rings often give rise to strong Raman signals. researchgate.net The combination of IR and Raman spectroscopy, therefore, provides a more complete vibrational picture of the molecule.

The differences in the vibrational spectra of different crystalline forms (polymorphs) of a compound can be used for their identification and characterization. americanpharmaceuticalreview.com These spectral differences arise from variations in intermolecular interactions and molecular conformations within the crystal lattice. americanpharmaceuticalreview.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1710 - 1749 | acs.orgwmich.edu |

| Carbon-Carbon Double Bond (C=C) | Stretch | ~1619 | acs.org |

| Phenyl Ring | C-H Stretch | ~3060 | acs.org |

| Phenyl Ring | C=C Stretch | ~1494, 1556 | acs.org |

| Alkyne (C≡C) | Stretch | ~2120 | ccspublishing.org.cn |

| Ether (C-O) | Stretch | ~1220 | acs.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography is the gold standard for determining the absolute stereochemistry and solid-state conformation of molecules. This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography has been instrumental in confirming molecular structures and elucidating stereochemical relationships. For example, the crystal structure of a diastereomeric 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivative containing a 2,2-dimethyl-1,3-dioxolane moiety was determined by X-ray diffraction, which established the (4S,2′R)-configuration. nih.gov This information was crucial for understanding the structure-activity relationships of these compounds as selective A₃ adenosine (B11128) receptor antagonists. nih.gov

In another study, the structure of N-methylmorpholinium 2,2-dimethyl-5-(1-(2-nitrophenyl)-3-(phenylamino)-2-(N-phenylthiocarbamoyl)-3-thioxopropyl)-4-oxo-4H-1,3-dioxin-6-olate was confirmed by X-ray crystallography. nih.gov The crystal structure of 3-(2,3-dihydrobenzo[b] rsc.orgamericanpharmaceuticalreview.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one revealed that the chromenone ring system is slightly twisted and the dihedral angle between the chromenone and benzene (B151609) rings is 47.75°. mdpi.com

X-ray crystallography has also been used to study the conformation of the 1,3-dioxane (B1201747) ring itself. In the solid state, the 1,3-dioxane ring typically adopts a chair conformation to minimize torsional strain. The substituents on the ring will occupy either axial or equatorial positions depending on their steric bulk. Studies on 2-methyl-2-aryl-1,3-dioxanes have shown a preference for the aryl group to be in the axial position in the solid state. researchgate.net

Table 4: Selected Crystallographic Data for this compound Related Structures

| Compound | Crystal System | Space Group | Key Geometric Parameters | Reference |

| (4S,2′R)-3-(2′,2′-Dimethyl-1′,3′-dioxolan-4′-ylmethyl) 5-ethyl 4-(S)-2-methyl-6-phenyl-4-phenylethynyl-1,4-dihydropyridine-3,5-dicarboxylate | Monoclinic | P2₁ | a = 11.059(2) Å, b = 8.212(2) Å, c = 15.629(3) Å, β = 104.46(1)° | nih.gov |

| 3-(2,3-dihydrobenzo[b] rsc.orgamericanpharmaceuticalreview.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one | Monoclinic | P2₁/n | a = 7.1869(4) Å, b = 10.2764(6) Å, c = 19.6771(10) Å, β = 99.442(2)° | mdpi.com |

| 2,3,5,6-Tetraphenyl-1,4-dioxin | Not specified | Not specified | Flattened boat conformation for the dioxin core, C=C bond length of 1.329 Å. | metu.edu.tr |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Reaction Monitoring

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic structure of this compound and its derivatives. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectra of this compound derivatives are typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. The phenyl group and any other conjugated systems within the molecule will give rise to strong π→π* transitions. For example, studies on various azoimidazoles have shown how both solvent and structure influence the absorption spectra, with λmax values being determined in different solvents like ethanol, acetonitrile, and 1,4-dioxane. rsc.org

UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics and mechanisms. By following the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This has been applied to study the thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. soton.ac.uk Furthermore, changes in the UV-Vis spectrum can indicate the formation of intermediates or products. For instance, the appearance of isosbestic points in the pH-dependent UV-Vis spectra of a triazine-Schiff base in a dioxane-water mixture revealed the existence of at least three distinct species in equilibrium. researchgate.net The photophysical properties, including absorption and emission spectra, of polycyclic uracil (B121893) derivatives synthesized via methods that could be applicable to complex dioxine structures, have been studied to understand the influence of different functional groups. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 6 Phenyl 4h 1,3 Dioxine

Quantum Chemical Calculation of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and energetic properties of 6-Phenyl-4H-1,3-dioxine. These calculations typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

The optimized molecular structure reveals key geometric parameters. For the 4H-1,3-dioxin ring, a half-chair or sofa conformation is expected, which minimizes steric strain. The phenyl group at position 6 will adopt a specific dihedral angle with respect to the dioxin ring to balance electronic and steric effects. In a related compound, 2,3,5,6-tetraphenyl-1,4-dioxin, the phenyl rings are significantly twisted out of the plane of the dioxin core. metu.edu.tr A similar, though less pronounced, effect would be anticipated for the single phenyl substituent in this compound.

Energetic properties such as the heat of formation (ΔHf°), binding energy, and total energy are calculated to assess the molecule's thermodynamic stability. khanacademy.org These values are critical for understanding the feasibility of synthetic routes and the potential for the molecule to undergo various chemical transformations.

Table 1: Illustrative Calculated Geometric and Energetic Parameters for this compound

| Parameter | Illustrative Value | Description |

| Bond Lengths (Å) | ||

| C=C (Dioxin Ring) | ~1.34 Å | Length of the endocyclic double bond. |

| C-O (Dioxin Ring) | ~1.40 Å | Length of the single bonds between carbon and oxygen in the ring. metu.edu.tr |

| C-Phenyl | ~1.49 Å | Length of the bond connecting the phenyl group to the dioxin ring. |

| **Bond Angles (°) ** | ||

| O-C-O | ~112° | Angle within the saturated part of the dioxin ring. |

| C-C-Phenyl | ~121° | Angle at the point of substitution. |

| Dihedral Angles (°) | ||

| Dioxin-Phenyl | ~40-50° | Torsion angle between the plane of the dioxin ring and the phenyl ring. metu.edu.tr |

| Energetics | ||

| Heat of Formation (gas) | Calculated Value (e.g., kJ/mol) | Enthalpy change when the compound is formed from its constituent elements in their standard states. |

| Total Energy (Hartree) | Calculated Value (e.g., a.u.) | The total electronic energy of the molecule at its optimized geometry. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic systems. Specific values would require dedicated computation for this compound.

Mechanistic Pathway Elucidation through Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. khanacademy.org For this compound, this can be applied to understand both its synthesis and its subsequent reactions. A common synthesis of 4H-1,3-dioxins involves the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone, or the tandem annulation of propargyl alcohols with aldehydes. researchgate.net

Computational studies of such a reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., benzaldehyde (B42025) and a suitable 1,3-diol) and the product (this compound) are optimized to find their minimum energy structures.

Transition State (TS) Searching: The structure of the transition state for each elementary step of the proposed mechanism is located. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea) Calculation: The energy difference between the transition state and the reactants provides the activation barrier for the reaction, which is a key determinant of the reaction rate.

For instance, in a gold-catalyzed synthesis of 4H-1,3-dioxin-3-ones, DFT calculations have been used to map out the plausible reaction pathways, including a unibo.itunibo.it-sigmatropic rearrangement and a regioselective O-annulation, and to understand the role of the catalyst. unibo.itresearchgate.net

Table 2: Illustrative DFT Data for a Proposed Synthetic Step of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Benzaldehyde + 1,3-Propanediol) | 0.0 | Reference energy level. |

| Intermediate 1 (Hemiacetal) | -5.2 | A stable intermediate formed during the reaction. |

| Transition State 1 (TS1) | +15.8 | Energy barrier for the formation of the hemiacetal. |

| Intermediate 2 (Oxocarbenium ion) | +10.1 | A reactive intermediate leading to cyclization. |

| Transition State 2 (TS2) | +12.5 | Energy barrier for the ring-closing step. |

| Product (this compound) | -10.3 | The final, thermodynamically favored product. |

Note: This table presents hypothetical energy values for a plausible reaction mechanism to illustrate the application of DFT in mechanistic studies.

Analysis of Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond of the dioxin moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the phenyl ring and the C=C bond, representing the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value | Chemical Significance |

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV | A measure of the electrophilic character of a molecule. |

Note: Values are illustrative, based on typical results for aryl-substituted heterocycles from DFT calculations.

Computational Studies on Conformational Preferences and Stereoselectivity

Computational methods are essential for analyzing the three-dimensional structure and stereochemical aspects of molecules like this compound. The 4H-1,3-dioxin ring is not planar and can exist in different conformations, such as a half-chair or a sofa form. The presence of a bulky phenyl group at the C6 position significantly influences the conformational equilibrium. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable arrangement in the gas phase or in solution (using implicit solvent models). researchgate.net

Furthermore, computational studies can predict the stereoselectivity of reactions involving this compound. khanacademy.orgresearchgate.net For example, in a reaction where a new stereocenter is formed, the phenyl group can direct the approach of a reagent to one face of the molecule over the other due to steric hindrance. This is known as facial selectivity. By calculating the activation energies for the transition states leading to different stereoisomeric products, the preferred reaction pathway and the expected product distribution can be predicted. researchgate.nettandfonline.com This predictive power is invaluable for designing stereoselective syntheses. In studies of related 1,3-dioxane (B1201747) templates, the stereoselectivity was rationalized by a combination of steric effects and hyperconjugative interactions, which were elucidated through computational analysis. tandfonline.com

Table 4: Illustrative Conformational and Stereoselectivity Analysis Data

| Analysis Type | Parameter | Illustrative Result | Significance |

| Conformational Analysis | Relative Energy of Conformers | Conformer A (Half-Chair): 0.0 kcal/molConformer B (Sofa): +1.5 kcal/mol | Predicts the dominant conformation of the molecule at equilibrium. |

| Phenyl Group Orientation | Axial vs. Equatorial Energy Difference | Determines the preferred spatial orientation of the substituent. | |

| Stereoselectivity Analysis | Activation Energy for Diastereomeric Transition States | TS-Re (attack from Re face): +18.2 kcal/molTS-Si (attack from Si face): +21.5 kcal/mol | Predicts the major stereoisomer formed in a reaction. A lower activation energy indicates the favored pathway. |

| Predicted Diastereomeric Excess (d.e.) | ~95% | Quantifies the degree of stereoselectivity based on the energy difference between transition states. |

Note: Data is hypothetical and serves to illustrate the types of insights gained from computational studies on conformational preferences and stereoselectivity.

Synthetic Utility and Transformative Applications of 6 Phenyl 4h 1,3 Dioxine in Complex Organic Synthesis

Role as Versatile Intermediates for Heterocyclic and Carbocyclic Construction

The 1,3-dioxin ring system is a valuable synthon for building a wide array of cyclic structures due to its capacity to undergo ring-opening reactions, primarily through thermal retro-Diels-Alder reactions or other catalyzed pathways, to generate reactive intermediates. These intermediates can then be trapped in situ to form new rings.

Derivatives of 6-phenyl-4H-1,3-dioxine serve as stable precursors to otherwise unstable enones or acyl ketenes, which are prime substrates for cycloaddition and annulation reactions. For instance, the related compound 6-bromomethyl-4H-1,3-dioxin has been effectively utilized as a bromomethyl vinyl ketone equivalent. nih.gov Following alkylation of various enolates with this dioxin, the resulting products can be heated to induce a facile retrocycloaddition, unmasking a vinyl ketone that readily participates in conjugate addition reactions. This strategy has been successfully applied to the construction of both carbocyclic and heterocyclic frameworks, including bicyclo[4.3.1]decan-3,10-diones and nitrogen-containing heterocycles like benzazocines and piperidin-4-ones. nih.gov

Furthermore, gold-catalyzed [4+2]-cycloadditions of tert-butyl propiolates with carbonyl compounds provide an efficient route to 4H-1,3-dioxine derivatives. rsc.org A 6-phenyl substituted dioxine derivative, when treated with an enol ether like 1-(vinyloxy)butane at elevated temperatures, can yield heterocyclic structures such as 2-butoxy-6-phenyl-2H-pyran-4-one. rsc.org These transformations highlight the role of the dioxin as a linchpin, enabling the assembly of complex cyclic systems through a sequence of controlled cycloaddition and rearrangement reactions. The Diels-Alder reaction, in particular, is a powerful method for constructing six-membered carbocyclic compounds from dienes, which can be generated from dioxin precursors. bbhegdecollege.com An efficient method has also been developed for preparing 6-(2-azidophenyl)-4H-1,3-dioxins, which can undergo gold-catalyzed tandem annulation to form dihydro nih.govkyoto-u.ac.jpdioxino[5,4-b]indoles. researchgate.net

Table 1: Examples of Cyclic Systems Constructed from 1,3-Dioxin Derivatives

| Dioxin Precursor Type | Reactive Intermediate | Reaction Type | Resulting Cyclic System |

| 6-Bromomethyl-4H-1,3-dioxin | Bromomethyl vinyl enone | Conjugate Addition Annulation | Bicyclo[4.3.1]decan-3,10-dione (Carbocycle) nih.gov |

| 6-Bromomethyl-4H-1,3-dioxin | Bromomethyl vinyl enone | Conjugate Addition Annulation | Benzazocine (Heterocycle) nih.gov |

| 6-Phenyl-4H-1,3-dioxin derivative | Acyl Ketene (B1206846) | Cycloaddition | 2H-Pyran-4-one (Heterocycle) rsc.org |

| 6-(2-Azidophenyl)-4H-1,3-dioxin | Not specified | Tandem Annulation | Dihydro nih.govkyoto-u.ac.jpdioxino[5,4-b]indole (Heterocycle) researchgate.net |

Application in the Synthesis of Biologically Relevant Scaffolds (e.g., Polyketides, Polyols)

Polyketides and polyols are classes of natural products renowned for their structural complexity and significant biological activities, including antibiotic and antifungal properties. uni-muenchen.deliverpool.ac.uk The stereocontrolled synthesis of the recurring 1,3-diol motifs within these molecules is a central challenge in organic synthesis. The 1,3-dioxane (B1201747) ring, the saturated analogue of 1,3-dioxin, is a key structural unit in strategies developed to address this challenge, serving as both a protective group and a stereodirecting element. kyoto-u.ac.jpthieme-connect.de

A powerful application is the diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones, which provides an efficient pathway to chiral 1,3-polyols, a structure fundamental to polyketides. kyoto-u.ac.jp For example, the reduction of ketones bearing a chiral 1,3-dioxane auxiliary can proceed with high stereoselectivity, establishing the critical stereocenters that are then revealed upon deacetalization. kyoto-u.ac.jp This methodology is crucial for building the stereodefined 1,3-polyol motifs found in a vast range of valuable bioactive compounds. kyoto-u.ac.jp

The utility of these building blocks is further demonstrated in the total synthesis of macrolide antibiotics, a major class of polyketide natural products. A directed Claisen reaction has been used to rapidly construct 5,6-disubstituted 1,3-dioxin-4-ones, which serve as key building blocks for macrolide synthesis. researchgate.net Specifically, a derivative like (Z)-[(4-ethylidene-2,2,5-trimethyl-4H-1,3-dioxin-6-yl)oxy]trimethylsilane is a crucial precursor for assembling complex polyketide chains. researchgate.net These examples underscore the instrumental role of the 1,3-dioxin and dioxane frameworks in translating simple starting materials into the intricate, stereochemically rich architectures of biologically active natural products. liverpool.ac.uk

Table 2: Application of Dioxin/Dioxane Scaffolds in Synthesizing Bio-relevant Motifs

| Dioxin/Dioxane-based Strategy | Target Scaffold/Motif | Relevance |

| Diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones | Chiral 1,3-Polyols | Core structural unit of polyketides. kyoto-u.ac.jp |

| Synthesis from 5,6-disubstituted 1,3-dioxin-4-ones | Macrolide Antibiotics | Major class of bioactive polyketides. researchgate.net |

| Bismuth(III)-mediated hemiacetal/oxa-conjugate addition | syn-1,3-Diols (as cyclic acetals) | Ubiquitous motif in polyene macrolides like Amphotericin B. liverpool.ac.uk |

Development of Novel Synthetic Building Blocks and Equivalents

A key strategy in modern synthesis is the use of "synthetic equivalents," which are stable, easy-to-handle reagents that act as stand-ins for unstable or difficult-to-generate reactive species. The this compound ring system and its derivatives are exemplary in this regard, functioning as versatile building blocks and equivalents for several important synthons.

The unsubstituted 4H-1,3-dioxin can be metalated to serve as a β-acyl vinyl anion equivalent, enabling nucleophilic acylation reactions. acs.org More specifically, derivatives like 6-bromomethyl-4H-1,3-dioxin have been documented as highly effective bromomethyl vinyl ketone equivalents. nih.gov This allows for sequential reactions with nucleophiles, first at the α' position (alkylation) and then, after thermal unmasking, at the β position (conjugate addition). nih.gov

Perhaps the most significant role of 1,3-dioxin-4-ones is as precursors to acyl ketenes. rsc.org These ketenes are highly reactive intermediates that are typically generated in situ by heating the dioxinone precursor, which liberates a molecule of acetone (B3395972). The transient acyl ketene can then be trapped by a wide range of nucleophiles or dienophiles, making the parent dioxinone a stable and convenient acyl ketene equivalent. This approach avoids the direct handling of the often unstable acyl ketene itself and is a cornerstone of their synthetic utility. For example, the diketene (B1670635)/acetone adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, is a widely used and convenient acetoacetylating reagent for alcohols, amines, and thiols. researchgate.net

Table 3: 1,3-Dioxin Derivatives as Synthetic Equivalents

| Dioxin Derivative | Reactive Species Generated | Synthetic Equivalent of |

| 4H-1,3-dioxin | Lithiated dioxin | β-Acyl vinyl anion acs.org |

| 6-Bromomethyl-4H-1,3-dioxin | Bromomethyl vinyl ketone | Bromomethyl vinyl ketone nih.gov |

| 4H-1,3-Dioxin-4-ones (general) | Acyl ketene | Acyl ketene rsc.org |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Acetylketene | Acetoacetylating agent researchgate.net |

Strategies for Diversifying Organic Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful paradigm in medicinal chemistry that aims to efficiently generate collections of structurally diverse small molecules to explore new areas of chemical space and accelerate the discovery of new biological probes and drug leads. researchgate.netscispace.com The success of DOS relies on synthetic pathways that can diverge from a common intermediate to produce a wide range of distinct molecular scaffolds. scispace.com The unique reactivity of the 1,3-dioxin core makes it an ideal platform for such strategies.

The ability of 1,3-dioxins to serve as precursors for highly reactive intermediates like acyl ketenes is particularly well-suited for DOS. A single dioxin precursor can be combined with various reaction partners (nucleophiles, dienophiles) under different conditions to rapidly generate a library of diverse products. This approach has been used to create libraries of skeletally diverse heterocycles. nih.gov

A prominent example involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a close relative of the phenyl-substituted dioxin, in a one-pot, four-component reaction. frontiersin.org In this process, the dioxinone first reacts with a primary amine to form an acetoacetamide (B46550) intermediate. This intermediate then undergoes a subsequent condensation with 3-amino-1,2,4-triazole and various aldehydes to produce a library of complex nih.govrsc.orguni-muenchen.detriazolo[1,5-a]pyrimidine derivatives. frontiersin.org This multicomponent reaction strategy showcases how a simple, readily available dioxin building block can be used to rapidly assemble diverse and complex heterocyclic scaffolds, which is a primary goal of diversity-oriented synthesis. frontiersin.orgnih.gov

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Effect on Yield | Common Pitfalls |

|---|---|---|

| Temperature (°C) | ↑ Rate, ↓ Purity | Thermal decomposition at >80°C |

| Catalyst Loading | ↑ Selectivity | Overuse leads to purification challenges |

| Solvent Choice | ↑ Cyclization | Polarity mismatches with reactants |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, deshielded protons near oxygen atoms resonate at δ 4.5–5.5 ppm. 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray Crystallography : SHELX software is widely used for structure refinement. Ensure high-resolution data (>1.0 Å) to resolve phenyl ring orientation and dioxine ring puckering .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₀O₂).

Advanced: How can contradictions between computational predictions and experimental data (e.g., bond angles, spectral shifts) be resolved?

Answer:

Discrepancies often arise from approximations in density functional theory (DFT) models or experimental artifacts. Methodological steps include:

Cross-validation : Compare computed (e.g., B3LYP/6-31G*) and experimental XRD bond lengths. Deviations >0.05 Å suggest model inaccuracies .

Sensitivity analysis : Vary solvent parameters in computational models to match observed NMR shifts.

Iterative refinement : Use software like Gaussian or ORCA to adjust torsional angles and compare with crystallographic data .

Example : A mismatch in calculated vs. observed IR carbonyl stretches (1750 cm⁻¹ vs. 1720 cm⁻¹) may indicate solvent interactions not accounted for in gas-phase computations.

Advanced: What mechanistic insights guide the reactivity of this compound in ring-opening reactions?

Answer:

The dioxine ring’s electronic and steric profile dictates reactivity:

- Electrophilic attack : The oxygen lone pairs direct electrophiles to the C-2 and C-5 positions.

- Nucleophilic ring-opening : Strong nucleophiles (e.g., Grignard reagents) target the less hindered C-4 position.

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., mono-substitution), while higher temperatures drive thermodynamic stability (di-substitution).

Methodological note : Use deuterated solvents (CDCl₃) to track proton transfer pathways via in-situ NMR .

Advanced: How can longitudinal stability studies be designed to assess this compound degradation under varying conditions?

Answer:

Adopt a factorial design to isolate degradation factors:

- Variables : Temperature (25–60°C), humidity (40–80% RH), light exposure (UV vs. dark).

- Analytical endpoints : HPLC purity, mass balance, and degradation product identification (LC-MS).

- Statistical models : Use ANOVA to identify significant degradation drivers (e.g., humidity accelerates hydrolysis).

Q. Table 2: Stability Study Design

| Condition | Time Points (Weeks) | Key Metrics |

|---|---|---|

| 25°C, dark, 40% RH | 0, 4, 8, 12 | Purity, crystallinity |

| 40°C, UV, 60% RH | 0, 2, 4, 6 | Degradant profile, color change |

Advanced: What strategies reconcile conflicting literature reports on the biological activity of this compound derivatives?

Answer:

Contradictions often stem from assay variability or structural impurities. Mitigation approaches:

Standardize assays : Use isogenic cell lines and controlled compound purity (>98% by HPLC).

Structure-activity relationship (SAR) validation : Synthesize analogs to isolate pharmacophore contributions.

Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.